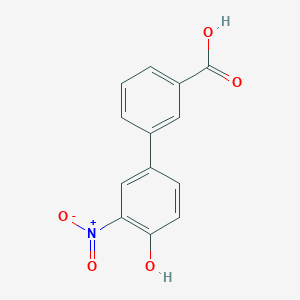

4-(3-Carboxyphenyl)-2-nitrophenol

Overview

Description

4-(3-Carboxyphenyl)-2-nitrophenol, commonly referred to as NBD-Cl, is a fluorescent compound that is widely used in scientific research. It is a versatile tool that is utilized in various fields of study, including biochemistry, cell biology, and molecular biology.

Mechanism of Action

Target of Action

The primary target of 4-(3-Carboxyphenyl)-2-nitrophenol is the penicillin-binding protein (PBP) found in bacteria . PBPs are crucial for bacterial cell wall synthesis, making them an important target for antibiotics .

Mode of Action

4-(3-Carboxyphenyl)-2-nitrophenol interacts with its target by binding to the PBP . This binding impairs the function of PBPs, which are essential for bacterial cell wall synthesis . The compound’s interaction with its targets leads to the inhibition of cell-wall biosynthesis in bacteria .

Biochemical Pathways

The compound affects the biochemical pathway responsible for the synthesis of the bacterial cell wall . By inhibiting PBPs, the compound disrupts the cross-linking of the cell wall, which is a crucial step in cell wall synthesis . The downstream effects of this disruption include the weakening of the bacterial cell wall, leading to bacterial cell death .

Pharmacokinetics

Similar compounds have been shown to have low clearance and oral bioavailability , suggesting that 4-(3-Carboxyphenyl)-2-nitrophenol may have similar properties. These properties impact the compound’s bioavailability, determining how much of the compound reaches its target in the body .

Result of Action

The result of the action of 4-(3-Carboxyphenyl)-2-nitrophenol is the inhibition of bacterial growth . By inhibiting the function of PBPs, the compound prevents the synthesis of the bacterial cell wall, leading to bacterial cell death .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-(3-Carboxyphenyl)-2-nitrophenol. For instance, the pH of the environment can affect the compound’s stability and solubility, which in turn can influence its bioavailability and efficacy . Additionally, the presence of other substances in the environment, such as other drugs or chemicals, can potentially interact with the compound and affect its action .

Advantages and Limitations for Lab Experiments

The advantages of using 4-(3-Carboxyphenyl)-2-nitrophenol in lab experiments include its high sensitivity, specificity, and versatility. It can be easily conjugated to a wide range of biomolecules and used in various assays and techniques. It is also stable, soluble, and compatible with different buffers and conditions. However, its limitations include its cost, photobleaching, and spectral overlap with other fluorophores. It also requires special equipment and expertise for labeling and detection.

Future Directions

The future directions of 4-(3-Carboxyphenyl)-2-nitrophenol include the development of new labeling strategies, the optimization of labeling conditions, and the integration with other techniques and technologies. It also includes the exploration of its potential applications in different fields, such as drug discovery, diagnostics, and therapeutics. Furthermore, it involves the improvement of its properties, such as photostability, brightness, and color diversity, to enhance its performance and utility.

Conclusion

In conclusion, 4-(3-Carboxyphenyl)-2-nitrophenol is a valuable tool in scientific research. Its fluorescent properties make it a versatile and sensitive probe for labeling and detecting biomolecules. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Its potential for advancing scientific knowledge and innovation is significant.

Scientific Research Applications

4-(3-Carboxyphenyl)-2-nitrophenol is widely used in scientific research as a fluorescent probe. It is utilized to label proteins, peptides, and other biomolecules for detection and analysis. It is also used to monitor enzyme activity, protein-protein interactions, and cell signaling pathways. In addition, it is used in fluorescence microscopy, flow cytometry, and other imaging techniques to visualize biological processes.

properties

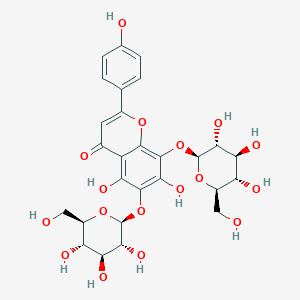

IUPAC Name |

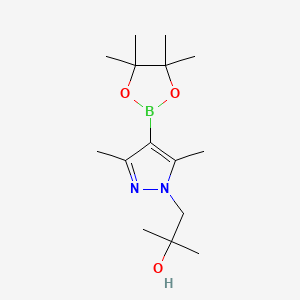

3-(4-hydroxy-3-nitrophenyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO5/c15-12-5-4-9(7-11(12)14(18)19)8-2-1-3-10(6-8)13(16)17/h1-7,15H,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUXDQTGERXRBIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C2=CC(=C(C=C2)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00686262 | |

| Record name | 4'-Hydroxy-3'-nitro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00686262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Carboxyphenyl)-2-nitrophenol | |

CAS RN |

1097777-60-0 | |

| Record name | 4'-Hydroxy-3'-nitro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00686262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(methoxymethyl)-9H-pyrido[3,4-b]indole](/img/structure/B3338683.png)

![4-[(3,4-Dimethoxyphenyl)methyl]-3-[[2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]methyl]oxolan-2-one](/img/structure/B3338699.png)

![5,15-Dihydroxy-2,9,26-trimethyl-3,19,23,28-tetraoxaoctacyclo[16.9.1.118,27.01,5.02,24.08,17.09,14.021,26]nonacosa-11,13-diene-4,10,22,29-tetrone](/img/structure/B3338703.png)

![Propanoic acid, 2-methyl-, [(3S,5R)-5-(2,4-difluorophenyl)tetrahydro-5-(iodomethyl)-3-furanyl]methyl ester](/img/structure/B3338740.png)

![Imidazo[1,2-a]pyridin-3-amine hydrochloride](/img/structure/B3338784.png)